Eucalyptacid A

Description

Eucalyptacid A is a polar metabolite identified in select Eucalyptus species, hypothesized to contribute to their chemical defense mechanisms against herbivorous insects such as psyllids (Spondylaspis cf. plicatuloides and Glycaspis brimblecombei). While its exact structure remains partially uncharacterized, preliminary studies suggest it belongs to a class of oxygenated carboxylic acids or triterpene derivatives prevalent in eucalypt leaf extracts . Its relative abundance varies significantly across Eucalyptus species, correlating with observed differences in insect host preferences .

Properties

Molecular Formula |

C17H32O5 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

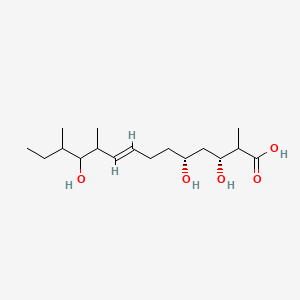

(E,3R,5R)-3,5,11-trihydroxy-2,10,12-trimethyltetradec-8-enoic acid |

InChI |

InChI=1S/C17H32O5/c1-5-11(2)16(20)12(3)8-6-7-9-14(18)10-15(19)13(4)17(21)22/h6,8,11-16,18-20H,5,7,9-10H2,1-4H3,(H,21,22)/b8-6+/t11?,12?,13?,14-,15-,16?/m1/s1 |

InChI Key |

CFMKVZLLXFODQC-IPFREJQMSA-N |

Isomeric SMILES |

CCC(C)C(C(C)/C=C/CC[C@H](C[C@H](C(C)C(=O)O)O)O)O |

Canonical SMILES |

CCC(C)C(C(C)C=CCCC(CC(C(C)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Eucalyptacid A can be synthesized through the cultivation of the fungus Diaporthe eucalyptorum on solid rice cultures. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound

Chemical Reactions Analysis

Eucalyptacid A undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Eucalyptacid A has several scientific research applications:

Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of polyketide fatty acids.

Biology: The compound is studied for its antifungal properties and its potential role in plant-fungus interactions.

Medicine: this compound is investigated for its potential use as an antifungal agent in agricultural and clinical settings.

Industry: The compound’s antifungal properties make it a candidate for developing biological control agents to prevent fungal infections in crops.

Mechanism of Action

Eucalyptacid A exerts its antifungal effects by disrupting the cell membrane integrity of fungi, leading to cell lysis and death. The molecular targets and pathways involved include the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

Comparison with Similar Compounds

Key Metabolites in Eucalyptus Species

Eucalyptacid A shares ecological and chemical niches with other polar metabolites, including:

4,6-Dioxohept-2-enoic Acid: A highly oxidized carboxylic acid abundant in E. sideroxylon.

Cyclohexene-1-carboxylate : A cyclic ester detected across multiple species.

Unidentified Triterpene Derivative: A compound with structural motifs similar to known triterpenes, prevalent in psyllid-susceptible hosts .

Structural and Functional Comparisons

The table below summarizes critical differences:

Structural Insights :

Ecological Significance

Principal Component Analysis (PCA) of polar metabolites from 12 Eucalyptus species revealed distinct clustering patterns (Fig. 4 in ):

- Cluster 1 : Species with high this compound and triterpene levels (e.g., E. globulus) showed moderate psyllid resistance.

- Cluster 2: Species rich in 4,6-dioxohept-2-enoic acid (E. sideroxylon) exhibited lower psyllid colonization, suggesting metabolite-specific defense roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.